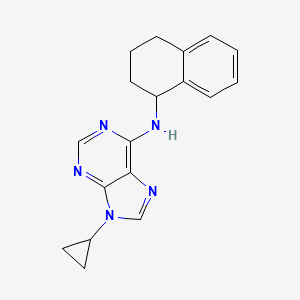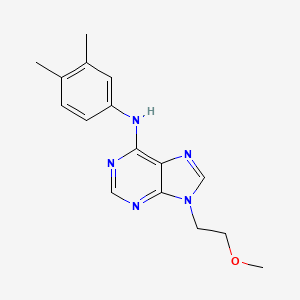
9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a cyclopropyl group and a 3,5-dimethoxyphenyl group attached to the purine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: Starting with commercially available purine derivatives, the core structure is constructed through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the 3,5-Dimethoxyphenyl Group: This step involves nucleophilic aromatic substitution reactions, where the 3,5-dimethoxyphenyl group is attached to the purine core using reagents such as 3,5-dimethoxyphenylboronic acid and palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing high-pressure reactors and continuous flow chemistry to efficiently form the purine core.
Automated Cyclopropanation:
Catalytic Aromatic Substitution: Using advanced catalytic systems to attach the 3,5-dimethoxyphenyl group with high precision and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions can target the purine core, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinone derivatives with potential biological activity.
Reduction Products: Dihydropurine derivatives with altered electronic properties.
Substitution Products: Functionalized purine derivatives with diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with nucleic acids and proteins, making it a candidate for biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The presence of the cyclopropyl and 3,5-dimethoxyphenyl groups enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-cyclopropyl-9H-purin-6-amine: Lacks the 3,5-dimethoxyphenyl group, resulting in different chemical and biological properties.
N-(3,5-dimethoxyphenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, affecting its binding affinity and specificity.
9H-purin-6-amine: The parent compound without any substituents, serving as a reference for comparison.
Uniqueness
9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine is unique due to the combined presence of the cyclopropyl and 3,5-dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various scientific research applications.
Eigenschaften
IUPAC Name |
9-cyclopropyl-N-(3,5-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-12-5-10(6-13(7-12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGYSMUYIQMTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467945.png)
![6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6467952.png)
![N-(3-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467957.png)
![3-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6467961.png)
![N-(4-chloro-3-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467965.png)
![2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467973.png)

![6-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467989.png)
![7-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467991.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468002.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6468011.png)
![2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6468014.png)
![tert-butyl 4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate](/img/structure/B6468015.png)
